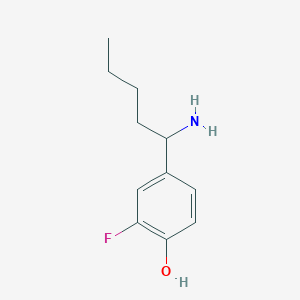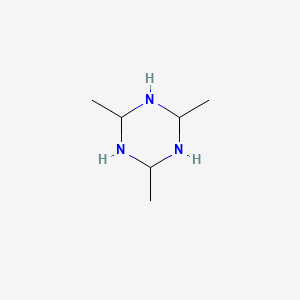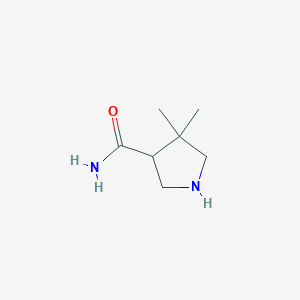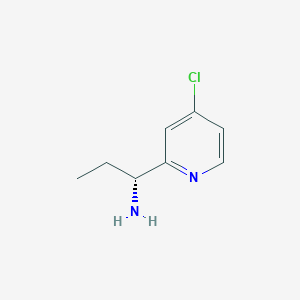
1-(2-Bromopyrimidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromopyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyrimidin-4-yl)ethanone typically involves the bromination of pyrimidine derivatives. One common method involves the reaction of 2-bromopyrimidine with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromopyrimidin-4-yl)ethanone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Bromopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . Additionally, it may modulate signaling pathways by interacting with receptors or other cellular proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromopyrimidin-4-yl)ethanone: A similar compound with the bromine atom at a different position on the pyrimidine ring.
2-Bromo-1-(pyrimidin-4-yl)ethanone: Another brominated pyrimidine derivative with a different substitution pattern.
Uniqueness
1-(2-Bromopyrimidin-4-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the bromine atom and the ethanone group allows for selective interactions with molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C6H5BrN2O |
|---|---|
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
1-(2-bromopyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H5BrN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3 |
Clave InChI |
YFOXMHMMBHVXSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


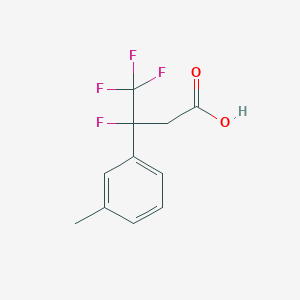
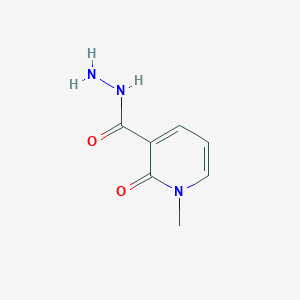
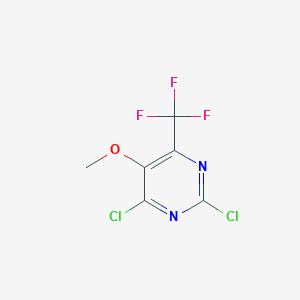
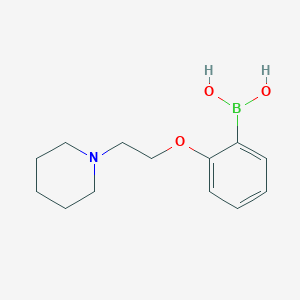
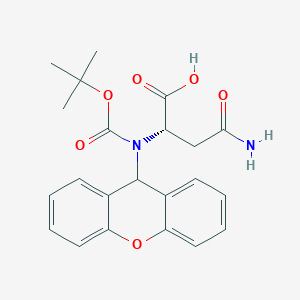
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)

![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)
